Luciferase Aldehyde-Site Inhibition with FMNH₂ Affinity Enhancement
2,2-Diphenylpropylamine functions as a competitive inhibitor at the long-chain aliphatic aldehyde substrate binding site of bacterial luciferase, with an inhibition constant (Ki) of approximately 0.1 mM [1]. Unlike simple aldehyde-competitive inhibitors such as decanal or other N,N-diphenylalkylamines within the same class, this compound simultaneously causes an increase in the enzyme's affinity for the reduced flavin substrate FMNH₂ (reduced riboflavin 5′-phosphate) [1]. This dual modulatory mechanism—competitive blockade of aldehyde binding coupled with cooperative enhancement of flavin binding—is not observed with the 3,3-diphenylpropylamine isomer [2]. The compound also binds to the enzyme-4a-peroxydihydroflavin complex to block aldehyde substrate access, confirming its action at a distinct kinetic intermediate of the catalytic cycle [1].
| Evidence Dimension | Inhibitory constant (Ki) at bacterial luciferase aldehyde binding site; effect on FMNH₂ binding affinity |
|---|---|
| Target Compound Data | Ki ≈ 0.1 mM (competitive with long-chain aliphatic aldehyde); increases enzyme affinity for FMNH₂ |
| Comparator Or Baseline | Other N,N-diphenylalkylamines and long-chain aldehydes (e.g., decanal): act as simple competitive inhibitors without enhancing FMNH₂ affinity. 3,3-Diphenylpropylamine: no reported luciferase inhibitory activity. |
| Quantified Difference | Ki = 0.1 mM; unique cooperative enhancement of FMNH₂ binding (qualitative observation of increased affinity). The 2,2-isomer is the only diphenylpropylamine positional isomer demonstrated to bind at this site. |
| Conditions | Bacterial luciferase from Vibrio harveyi; in vitro enzyme kinetics; pH and temperature conditions as described in Holzman et al. (1981) Biochemistry 20:5524-5528. |
Why This Matters
This dual-mechanism inhibition profile makes 2,2-diphenylpropylamine an irreplaceable biochemical probe for dissecting the ordered binding mechanism of bacterial luciferase and for developing luciferase-based biosensor applications where modulation of both aldehyde and flavin binding is relevant.
- [1] Holzman TF, Baldwin TO. Binding of 2,2-diphenylpropylamine at the aldehyde site of bacterial luciferase increases the affinity of the reduced riboflavin 5'-phosphate site. Biochemistry. 1981 Sep 15;20(19):5524-8. doi:10.1021/bi00522a027. PMID: 7295690. View Source
- [2] Holzman TF, Baldwin TO. Isolation of bacterial luciferases by affinity chromatography on 2,2-diphenylpropylamine-Sepharose: phosphate-mediated binding to an immobilized substrate analogue. Biochemistry. 1982 Nov 23;21(24):6194-201. doi:10.1021/bi00267a026. PMID: 6983889. View Source
